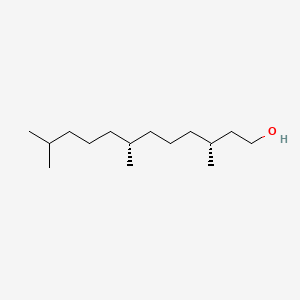
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- can be achieved through various synthetic routes. One common method involves the oxidation of fatty alcohols or the reduction of corresponding aldehydes . Another method is catalytic hydrogenation, where the corresponding fatty alcohol is hydrogenated in the presence of a suitable catalyst . Industrial production methods often utilize these chemical synthesis techniques to produce the compound in large quantities.
化学反应分析
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield corresponding aldehydes or carboxylic acids, while reduction can produce various hydrocarbons .
科学研究应用
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In biology, it serves as a metabolite observed in cancer metabolism and has roles as a human and plant metabolite . In medicine, it is studied for its potential antimicrobial properties and its role in metabolic pathways . Industrially, it is used as a lubricant, emulsifier, and sometimes as an antimicrobial agent .
作用机制
The mechanism of action of 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- involves its interaction with various molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis . Additionally, its role as a metabolite in cancer metabolism suggests it may influence metabolic pathways involved in cell growth and proliferation .
相似化合物的比较
1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- can be compared with other similar compounds such as 3,7,11-trimethyldodecan-3-ol and 3,7,11-trimethyldodecan-1-ol . These compounds share similar structural features but differ in the position of the hydroxyl group. The unique positioning of the methyl groups in 1-Dodecanol, 3,7,11-trimethyl-, (R*,R*)- contributes to its distinct chemical properties and reactivity . Other similar compounds include Hexahydronerolidol and Nerolidol, which also have methyl substitutions but differ in their overall structure and functional groups .
属性
CAS 编号 |
87247-04-9 |
|---|---|
分子式 |
C15H32O |
分子量 |
228.41 g/mol |
IUPAC 名称 |
(3R,7R)-3,7,11-trimethyldodecan-1-ol |
InChI |
InChI=1S/C15H32O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h13-16H,5-12H2,1-4H3/t14-,15-/m1/s1 |
InChI 键 |
HDPUXESLSOZSIB-HUUCEWRRSA-N |
手性 SMILES |
C[C@@H](CCC[C@@H](C)CCO)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


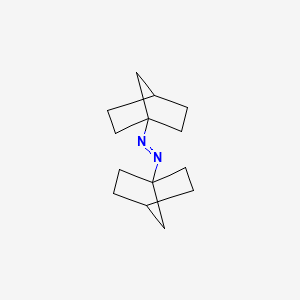
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
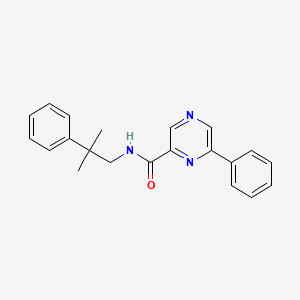
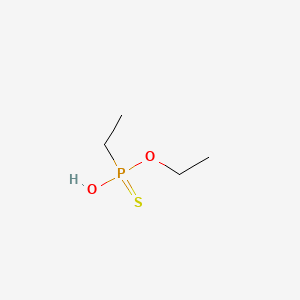
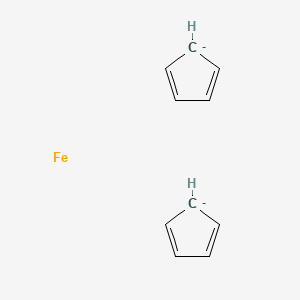
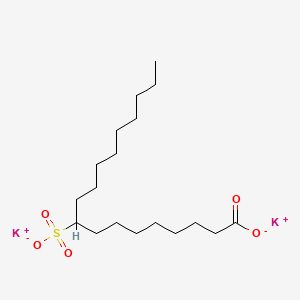
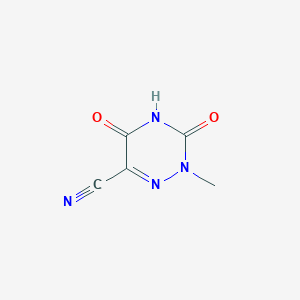
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)
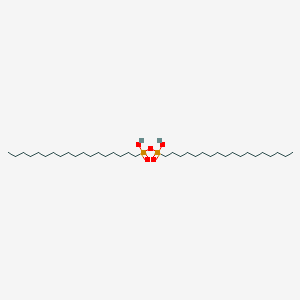
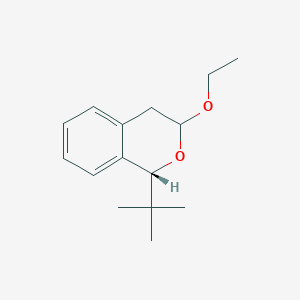
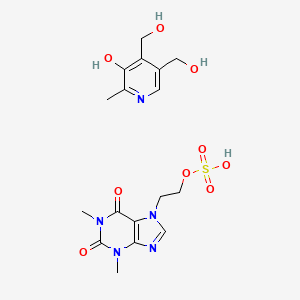
![1H-Pyrazole, 5-cyclopropyl-1-methyl-4-[2-(trimethylsilyl)ethynyl]-](/img/structure/B14173614.png)
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
